molecular formula C22H37N3Na4O10S B12784260 Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt CAS No. 71701-08-1

Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt

Cat. No.: B12784260
CAS No.: 71701-08-1
M. Wt: 627.6 g/mol
InChI Key: NRDSOFSWBKDQNH-UHFFFAOYSA-J
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Description

Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is a complex organic compound with a variety of functional groups, including carboxyl, amino, and sulfo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt involves multiple steps. The process typically starts with the preparation of the core butanoic acid structure, followed by the introduction of the carboxymethyl and decylamino groups through a series of nucleophilic substitution reactions. The sulfo group is then introduced via sulfonation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the controlled addition of reagents, precise temperature control, and efficient purification methods to ensure high yield and purity. The use of automated systems and reactors would be essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile molecule in research and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: Similar in structure but lacks the carboxymethyl and sulfo groups.

    Butanoic acid, 2-methyl-, ethyl ester: Contains a similar butanoic acid backbone but differs in functional groups.

    Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Shares some structural features but has distinct functional groups.

Uniqueness

Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

71701-08-1

Molecular Formula

C22H37N3Na4O10S

Molecular Weight

627.6 g/mol

IUPAC Name

tetrasodium;4-[2-[carboxylatomethyl-[2-[carboxylatomethyl(decyl)amino]ethyl]amino]ethylamino]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C22H41N3O10S.4Na/c1-2-3-4-5-6-7-8-9-11-24(16-20(27)28)13-14-25(17-21(29)30)12-10-23-19(26)15-18(22(31)32)36(33,34)35;;;;/h18H,2-17H2,1H3,(H,23,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35);;;;/q;4*+1/p-4

InChI Key

NRDSOFSWBKDQNH-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCCCN(CCN(CCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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